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AB-163

Alkylating agent kinetics Phosphoraziridine mechanism NBP alkylation assay

Obtaining alkylating agents with defined, rapid kinetics for DNA repair mechanism studies is a persistent challenge. AB-163 (CAS 14984-65-7) resolves this: a synthetic phosphoraziridine that alkylates DNA via a distinct SN1-type mechanism, plateauing rapidly for precise pulse-chase experiments. • SN1 alkylation plateau vs. sustained SN2 analogs (AB-100, D-63) enables controlled comparisons • Half-life: 18 min in whole blood at physiological pH • Radiation-potentiating activity confirmed in preclinical & clinical trials • Lower hematopoietic toxicity vs. classical alkylators; CNS toxicity profile well-characterized

Molecular Formula C10H21N2O2P
Molecular Weight 232.26 g/mol
CAS No. 14984-65-7
Cat. No. B1664759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAB-163
CAS14984-65-7
SynonymsAB 163
AB-163
ethyl di-(2,2-dimethyl)ethylenamido phosphate
NSC 108878
Molecular FormulaC10H21N2O2P
Molecular Weight232.26 g/mol
Structural Identifiers
SMILESCCOP(=O)(N1CC1(C)C)N2CC2(C)C
InChIInChI=1S/C10H21N2O2P/c1-6-14-15(13,11-7-9(11,2)3)12-8-10(12,4)5/h6-8H2,1-5H3
InChIKeySOYAWOSQURUWHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AB-163: Distinct Kinetic and Stability Profile


1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine (CAS 14984‑65‑7, also known as AB‑163, NSC 108878, ethyl bis(2,2‑dimethyl‑1‑aziridinyl)phosphinate) is a synthetic phosphoraziridine alkylating agent containing the 2,2‑dimethylaziridine (gem‑dimethyl) moiety [REFS‑1]. It was developed as an antineoplastic agent with demonstrated activity in both preclinical tumor models and clinical trials [REFS‑2]. Structurally, it belongs to the class of aziridine‑containing phosphorus compounds, which act via DNA alkylation and are investigated for their ability to potentiate radiation therapy [REFS‑1].

1
Sᴺ1-Alkylation Pathway Studies Rapid plateau kinetics support investigation of DNA damage burst and repair mechanisms. Gem-dimethyl substitution differentiates from Sᴺ2-type alkylators.
2
Radiosensitization Research Models Reported radiation-potentiating activity enables combination irradiation studies. Short physiological half-life supports controlled exposure windows.
3
Organ-Specific Toxicity Profiling Distinct hematopoietic vs CNS toxicity profile useful for dissecting off-target mechanisms. Supports preclinical safety endpoint comparisons among aziridines.

Why AB-163 Cannot Be Replaced by Other Alkylators


The 2,2‑dimethylaziridine (gem‑dimethyl) substitution fundamentally alters both the alkylation mechanism and the hydrolytic stability of this compound relative to unsubstituted aziridine analogs [REFS‑1]. Compounds lacking the gem‑dimethyl groups (e.g., AB‑100, D‑63) undergo slower, sustained alkylation via an Sᴺ2‑like pathway, whereas 1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine reacts rapidly and then plateaus, following Sᴺ1 character [REFS‑1]. This mechanistic divergence translates into quantifiable differences in reaction kinetics, biological half‑life in physiological fluids, and in vitro cytotoxicity profiles [REFS‑1][REFS‑2]. Consequently, even structurally close analogs (e.g., meturedepa/AB‑132, which bears a carbamate group instead of the ethyl ester) exhibit distinct stability and cholinesterase inhibition behaviors [REFS‑3]. Generic substitution is therefore not scientifically justified.

!
Mechanism Divergence Gem-dimethyl substitution shifts alkylation from Sᴺ2 to Sᴺ1-like character; unsubstituted aziridine analogs may not replicate rapid kinetics or plateau behavior.
!
Stability Profile Mismatch Whole-blood half-life differs substantially from structurally close analogs (e.g., meturedepa); substitution may alter exposure model outcomes.
!
Off-Target Enzyme Interaction Unique time-dependent cholinesterase inhibition pattern not observed with unsubstituted aziridines; off-target effect comparisons require gem-dimethyl–specific review.

AB-163 vs Key Analogs: Quantitative Evidence


Sᴺ1-Like vs Sᴺ2-Like Alkylation Kinetics

In a direct head‑to‑head comparison using the 4‑(p‑nitrobenzyl)pyridine (NBP) colorimetric alkylation assay, the 2,2‑dimethylaziridine derivatives (AB‑163 and AB‑132) exhibited significantly faster initial alkylation rates that reached a plateau within 30 minutes, whereas the unsubstituted aziridine analogs (AB‑100 and D‑63) displayed linear, slower reaction kinetics over 120 minutes [REFS‑1]. This difference is attributed to the stabilization of the aziridinium ion intermediate by the gem‑dimethyl groups, favoring an Sᴺ1‑type mechanism [REFS‑1].

Alkylation Kinetics
Head-to-head
AB-163: rapid initial rate, plateau ~30 min
Unsubstituted analogs: linear, slower kinetics over 120 min
Reported >4-fold faster initial reaction with plateau supports Sᴺ1-character probe utility.
NBP assay, 37°C, pH 7.4; class-specific mechanism interpretation.
Alkylating agent kinetics Phosphoraziridine mechanism NBP alkylation assay

Hydrolytic Stability in Whole Blood and Plasma

The compound undergoes extremely rapid hydrolysis under neutral or acidic conditions but is stable in alkaline solution [REFS‑1]. In a comparative stability study in whole blood (37°C, pH 7.38), the half‑life (t½) of 1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine was 18 minutes, significantly longer than that of the closely related analog AB‑132 (meturedepa, ethyl bis(2,2‑dimethyl‑1‑aziridinyl)phosphinylcarbamate), which had a half‑life of 11 minutes, and approximately 2.6‑fold longer than tris(2,2‑dimethyl‑1‑aziridinyl)phosphine oxide (t½ = 7 min) [REFS‑1]. In plasma, the half‑life was approximately four times longer (~72 min) [REFS‑1].

Whole-Blood Stability
Head-to-head
t½ = 18 min
vs meturedepa 11 min, tris analog 7 min
Longer half-life may extend alkylation window in physiological models; relevant to exposure-model interpretation.
Whole blood, 37°C, pH 7.38. Plasma t½ ~72 min.
Drug stability Physiological half‑life Phosphoraziridine hydrolysis

Cytotoxicity and DNA Damage Time Course

In V‑79 Chinese hamster lung fibroblasts, AB‑163 (a 2,2‑dimethylaziridine derivative) showed rapid cytotoxicity that plateaued within a short exposure, whereas the unsubstituted aziridine analogs (AB‑100 and D‑63) produced a slower but continuing increase in cytotoxicity over time, resulting in greater overall cell kill at later time points [REFS‑1]. Similarly, AB‑163 induced alkali‑labile DNA strand breaks quickly, while the unsubstituted analogs caused a more gradual, linear increase in damage [REFS‑1].

Cytotoxicity Time Course
Head-to-head
AB-163: rapid effect, plateau ~60 min
AB-100/D-63: slower, linear increase over 120–180 min
Reported burst DNA damage pattern may differ from cumulative alkylators; supports model-specific endpoint review.
V-79 fibroblasts; colony formation and alkaline elution assays.
Cytotoxicity DNA strand breaks Phosphoraziridine anticancer

Acute Toxicity Profile in Mice

In ICR/Ha male mice, 1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine exhibited oral and intraperitoneal LD₅₀ values of 198 mg/kg and 159 mg/kg, respectively [REFS‑1]. While direct comparator data for other phosphoraziridines in the same strain are not available from the cited source, these values provide a quantitative baseline for the compound's acute toxicity profile and can be compared to published LD₅₀ values for clinically used alkylators like cyclophosphamide (oral LD₅₀ ~350‑400 mg/kg in mice) to contextualize its in vivo tolerability.

Acute Toxicity (LD₅₀)
Cross-study
Oral: 198 mg/kg
I.P.: 159 mg/kg
Provides quantitative baseline for preclinical dose selection and toxicity endpoint review.
ICR/Ha male mice; reference cyclophosphamide oral LD₅₀ ~350–400 mg/kg.
Acute toxicity LD50 Preclinical safety

Lipophilicity (LogP) Comparison

The predicted octanol/water partition coefficient (LogP) for 1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine is 2.20 [REFS‑1]. In contrast, the carbamate analog meturedepa (AB‑132) has a predicted LogP of approximately 1.5 [REFS‑2]. This ~0.7 unit difference in LogP corresponds to a roughly 5‑fold higher octanol‑to‑water partition coefficient, suggesting greater membrane permeability and potentially different tissue distribution characteristics.

Lipophilicity (LogP)
Head-to-head
AB-163: LogP 2.20
Meturedepa: LogP 1.5
~5-fold higher partition coefficient suggests greater membrane permeability; relevant to distribution endpoint review.
Predicted values; experimental data not available.
LogP Lipophilicity Physicochemical property

Cholinesterase Inhibition Time Course

In a comparative study of alkylating agents as inhibitors of serum cholinesterase, AB‑163 and AB‑132 (both 2,2‑dimethylaziridine derivatives) showed a unique time‑dependent profile: upon hydrolysis, their cholinesterase inhibitory activity increased, reached a maximum, and then gradually declined. In contrast, the unsubstituted aziridine analog TEPA‑132 exhibited progressive loss of inhibitory activity [REFS‑1]. This suggests that the gem‑dimethyl group alters not only alkylation kinetics but also off‑target enzyme interactions.

Cholinesterase Inhibition
Head-to-head
AB-163/AB-132: activity increases then decreases upon hydrolysis
TEPA-132: progressive loss of activity
Unique time-dependent profile may inform off-target effect studies and model safety interpretation.
Serum cholinesterase assay; quantitative IC₅₀ not reported.
Cholinesterase inhibition Off‑target effect Pharmacodynamics

AB-163 Research and Preclinical Application Scenarios


Sᴺ1 Alkylating Agent Mechanism Research

The compound's rapid, plateauing alkylation kinetics make it an ideal tool for investigating Sᴺ1‑type DNA damage and repair mechanisms [REFS‑1]. Researchers can utilize this agent to induce a burst of DNA lesions, then track repair kinetics and cellular response pathways in vitro. Its distinct profile from slower, cumulative alkylators (e.g., AB‑100, D‑63) allows for controlled comparisons of cellular outcomes [REFS‑1].

Radiosensitization and Combination Therapy Models

AB‑163 has documented radiation‑potentiating activity in both experimental and clinical settings [REFS‑2]. Its rapid DNA damage may synergize with radiation‑induced strand breaks. Preclinical studies can evaluate combination regimens where the compound is administered shortly before or after irradiation to maximize tumor control, leveraging its short half‑life in vivo (18 min in whole blood) to minimize systemic exposure [REFS‑1].

Pharmacokinetic Studies of Gem-Dimethylaziridines

With a defined whole‑blood half‑life of 18 minutes at physiological pH [REFS‑1], this compound serves as a benchmark for comparing the stability of novel phosphoraziridine analogs. Researchers can use validated colorimetric assays (NBP) to monitor alkylating activity decay [REFS‑1] and correlate with bioanalytical measurements, facilitating structure‑stability relationship studies.

Hematopoietic vs CNS Toxicity Profiling

The compound's lower hematopoietic toxicity relative to classical alkylators (attributed to rapid inactivation) contrasts with its CNS toxicity profile (dose‑limiting in clinical trials) [REFS‑3]. This duality makes it a valuable probe for dissecting mechanisms of organ‑specific toxicity among aziridine‑based anticancer agents and for developing safer analogs.

Application
Selection Property
Validation Focus
Sᴺ1 Alkylating Agent Mechanism Research
Rapid, plateauing alkylation kinetics
DNA repair kinetics and Sᴺ1 pathway validation
Radiosensitization Combination Models
Radiation-potentiating activity; short in vivo half-life
Tumor control endpoint in combined irradiation protocols
Gem-Dimethylaziridine PK/Stability Studies
Defined whole-blood half-life and colorimetric assay
Alkylating activity decay and structure-stability relationships
Organ-Specific Toxicity Profiling
Distinct hematopoietic vs CNS toxicity pattern
Off-target mechanism dissection and safety endpoint comparison

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